molecular formula C28H50O8Si3 B6356942 Tris(glycidoxypropyldimethylsiloxy)phenylsilane CAS No. 90393-83-2

Tris(glycidoxypropyldimethylsiloxy)phenylsilane

Cat. No.: B6356942
CAS No.: 90393-83-2
M. Wt: 598.9 g/mol
InChI Key: RQNARBHBAKRUSJ-UHFFFAOYSA-N
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Description

Tris(glycidoxypropyldimethylsiloxy)phenylsilane is an organosilane compound with the molecular formula C30H56O9Si4. It is known for its unique structure, which includes three glycidoxypropyl groups attached to a phenylsilane core. This compound is primarily used in various industrial and research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(glycidoxypropyldimethylsiloxy)phenylsilane is synthesized through a multi-step process involving the reaction of phenyltrichlorosilane with glycidoxypropyltrimethoxysilane. The reaction typically occurs in the presence of a catalyst, such as a platinum-based compound, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tris(glycidoxypropyldimethylsiloxy)phenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tris(glycidoxypropyldimethylsiloxy)phenylsilane involves the interaction of its glycidoxy groups with various substrates. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is crucial for its role as a crosslinking agent and in surface modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(glycidoxypropyldimethylsiloxy)phenylsilane is unique due to its combination of glycidoxy and phenyl groups, providing both reactivity and hydrophobicity. This makes it highly versatile for various applications, from industrial coatings to biomedical research .

Properties

IUPAC Name

bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O8Si3/c1-37(2,16-8-13-29-19-25-22-32-25)35-39(28-11-6-5-7-12-28,18-10-15-31-21-27-24-34-27)36-38(3,4)17-9-14-30-20-26-23-33-26/h5-7,11-12,25-27H,8-10,13-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNARBHBAKRUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOCC1CO1)O[Si](CCCOCC2CO2)(C3=CC=CC=C3)O[Si](C)(C)CCCOCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O8Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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